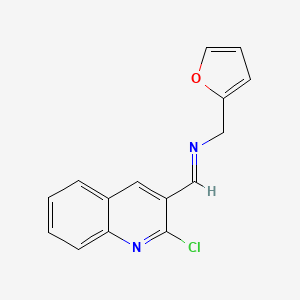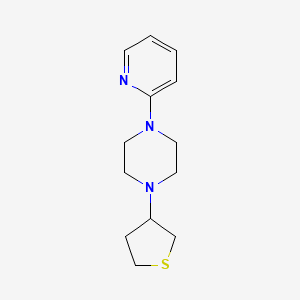
1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyridin-2-yl(tetrahydrothiophen-3-yl)methanone” is a chemical compound with the CAS number 1823549-79-6 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H11NOS . Its molecular weight is 193.27 .Physical And Chemical Properties Analysis
The compound is stored in a cool place . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- Synthesis and Antiarrhythmic Effects : A study by Malawska et al. (2002) explored the synthesis of pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds exhibited strong antiarrhythmic and antihypertensive activities, suggesting potential pharmacological applications for similar piperazine derivatives (Malawska et al., 2002).
Metabolic Studies and Potential Treatments
- Metabolism in Treatment for Schizophrenia : Zhang et al. (2000) investigated the metabolism of L-745,870, a dopamine D(4) selective antagonist with potential for treating schizophrenia, which shares structural similarities with 1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine. The study found two major metabolic pathways, N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Dopamine Receptor Studies
- Dopamine Receptor Partial Agonists : Möller et al. (2017) described the synthesis of compounds including 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors. These compounds, such as 2-methoxyphenylpiperazine, act as partial agonists at dopamine D2 receptors and demonstrate antipsychotic activity, indicating a potential research avenue for this compound (Möller et al., 2017).
Serotonin Receptor Studies
- 5-HT2 Antagonist Activity : Watanabe et al. (1992) synthesized and tested compounds, including bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-fluorobenzoyl)piperidine group, for 5-HT2 and alpha 1 receptor antagonist activity. These results suggest the relevance of compounds like this compound in developing 5-HT2 antagonists (Watanabe et al., 1992).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Interaction : Shim et al. (2002) analyzed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the binding interaction of piperazine derivatives with cannabinoid receptors, relevant to compounds like this compound (Shim et al., 2002).
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-4-(thiolan-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-5-14-13(3-1)16-8-6-15(7-9-16)12-4-10-17-11-12/h1-3,5,12H,4,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIIYXSOXXCYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)


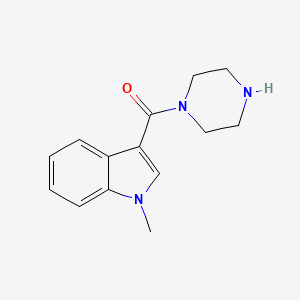
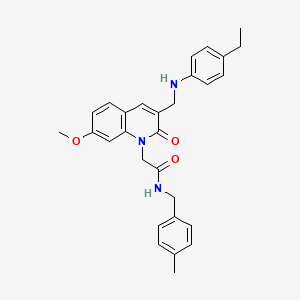
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)
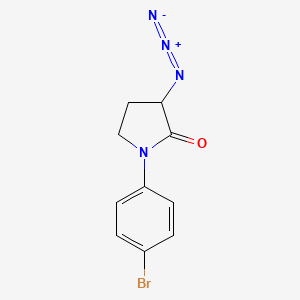
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)
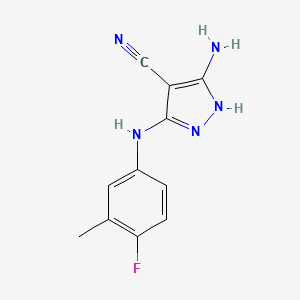
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)
